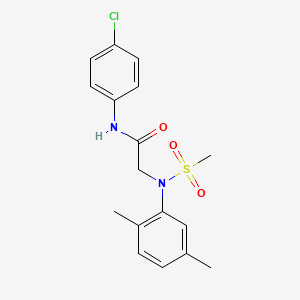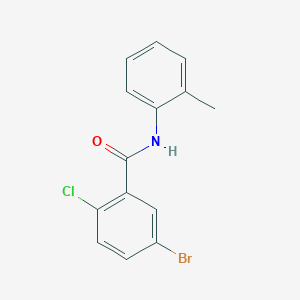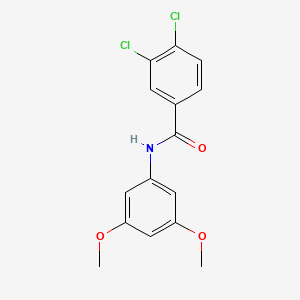
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been studied extensively for its neuroprotective properties. This compound has shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, and has been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to work by inhibiting the activity of a protein called GAPDH. GAPDH is involved in several pathways that lead to neuronal death, and inhibiting its activity has been shown to be neuroprotective.
Biochemical and Physiological Effects
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several antioxidant enzymes, which can help protect neurons from oxidative stress. It has also been shown to increase the levels of several proteins involved in the regulation of cell survival and death.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research involving N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B. One area of interest is in developing new formulations of the drug that are more soluble in water, which would make it easier to work with in lab experiments. Another area of interest is in studying the effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B in animal models of neurodegenerative diseases, with the goal of eventually developing it as a therapeutic agent for these conditions. Finally, there is interest in studying the effects of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B on other pathways involved in neuronal death, in order to better understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with 2,5-dimethylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with methylsulfonyl chloride to form the final product, N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B.
Scientific Research Applications
N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has been studied extensively for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are two major pathways involved in the development of neurodegenerative diseases. N~1~-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 3466B has also been shown to increase the survival of dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-4-5-13(2)16(10-12)20(24(3,22)23)11-17(21)19-15-8-6-14(18)7-9-15/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRFOQMLABTDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)


![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)